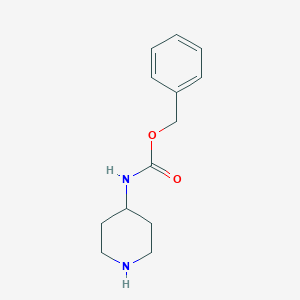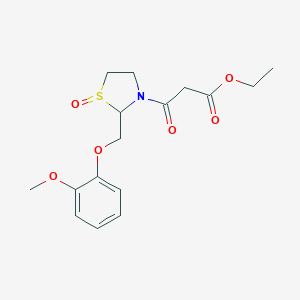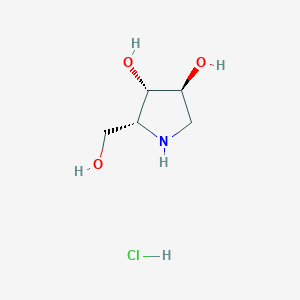
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and molecular biology. This compound is a derivative of pyrrolidine and is commonly referred to as D-ribose. D-ribose is a naturally occurring sugar molecule that plays a vital role in the production of ATP, which is the primary source of energy in cells.
Wirkmechanismus
The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is not fully understood. However, it is believed that this compound may act as a substrate for enzymes involved in the metabolism of ribose, which may play a role in the production of ATP. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been found to have several biochemical and physiological effects. For example, this compound has been shown to increase the production of ATP in cells, which may help improve energy metabolism. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride in lab experiments is its potential to improve energy metabolism in cells. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride. One possible direction is to further investigate the potential applications of this compound in the treatment of various metabolic disorders, such as diabetes and cancer. Additionally, future research could focus on elucidating the mechanism of action of this compound, which may help to further understand its potential applications in various fields of scientific research. Finally, future research could also focus on developing new synthesis methods for this compound, which may help to improve its availability for research purposes.
Synthesemethoden
The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves several steps, starting with the conversion of ribose into ribose-5-phosphate. This intermediate is then converted into 2-deoxyribose-5-phosphate, which is further converted into 2-deoxyribose-5-phosphate aldolase. The final step involves the addition of hydroxymethylpyrrolidine to the aldolase to produce (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of this compound is in the field of biochemistry, where it is used as a substrate for enzymes involved in the metabolism of ribose. Additionally, this compound has been found to be useful in the study of various metabolic disorders, such as diabetes and cancer.
Eigenschaften
CAS-Nummer |
186759-56-8 |
|---|---|
Produktname |
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
Molekularformel |
C5H12ClNO3 |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
(2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5+;/m1./s1 |
InChI-Schlüssel |
PZGVJCJRMKIVLJ-UZKLXKKNSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H](N1)CO)O)O.Cl |
SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Kanonische SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
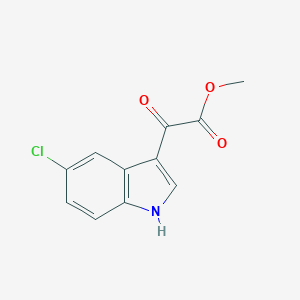

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)




![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
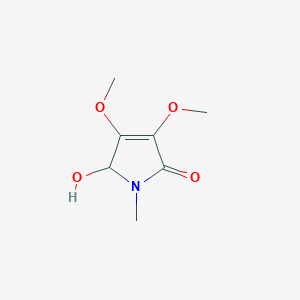
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
